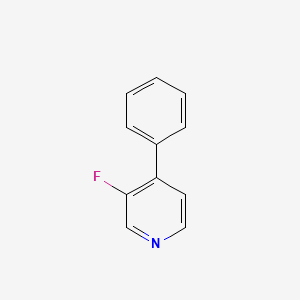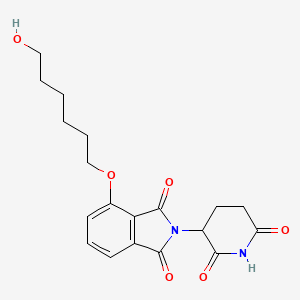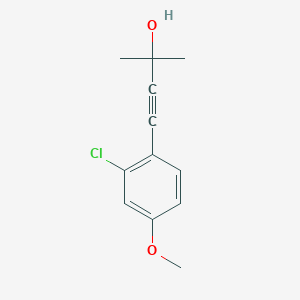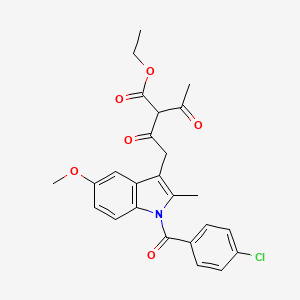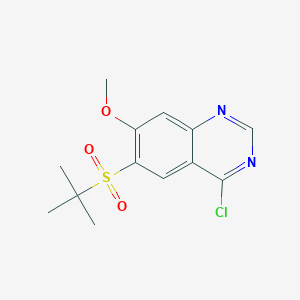
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a tert-butylsulfonyl group at the 6th position, a chlorine atom at the 4th position, and a methoxy group at the 7th position of the quinazoline ring. These structural features impart unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline typically involves multi-step organic reactions
Quinazoline Core Synthesis: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.
Introduction of Substituents:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The tert-butylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Methoxylation and Demethoxylation: The methoxy group can be involved in demethylation reactions to form hydroxyl derivatives or further methoxylation to introduce additional methoxy groups.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide for oxidation, lithium aluminum hydride for reduction).
Applications De Recherche Scientifique
6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tert-butylsulfonyl group can enhance the compound’s binding affinity and selectivity, while the chloro and methoxy groups can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-(tert-Butylsulfonyl)-4-chloro-7-methoxyquinazoline include other quinazoline derivatives with different substituents. For example:
4-Chloroquinazoline: Lacks the tert-butylsulfonyl and methoxy groups, resulting in different chemical and biological properties.
6-Methoxyquinazoline: Lacks the tert-butylsulfonyl and chloro groups, which can affect its reactivity and applications.
4-Chloro-6-methoxyquinazoline: Lacks the tert-butylsulfonyl group, which can influence its binding affinity and selectivity in biological systems.
The presence of the tert-butylsulfonyl group in this compound imparts unique properties, such as increased stability and enhanced binding interactions, making it distinct from other quinazoline derivatives.
Propriétés
Formule moléculaire |
C13H15ClN2O3S |
|---|---|
Poids moléculaire |
314.79 g/mol |
Nom IUPAC |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinazoline |
InChI |
InChI=1S/C13H15ClN2O3S/c1-13(2,3)20(17,18)11-5-8-9(6-10(11)19-4)15-7-16-12(8)14/h5-7H,1-4H3 |
Clé InChI |
SRCGLNSSSINORI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


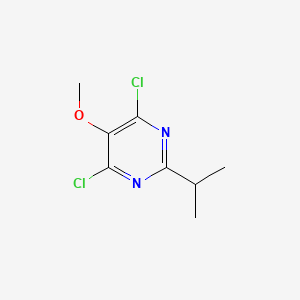


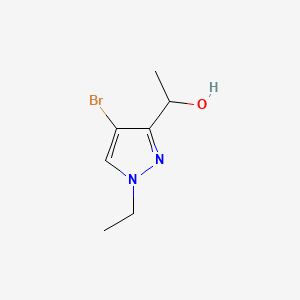
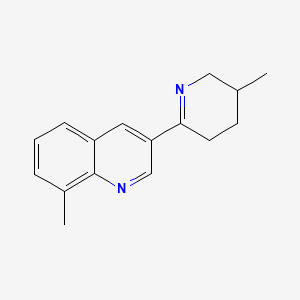
![2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione](/img/structure/B13931726.png)

![1-[2-(4-Chloro-phenyl)-morpholin-4-yl]-6,7-dimethoxy-isoquinoline-4-carbonitrile](/img/structure/B13931757.png)

